2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline
CAS No.: 1182977-83-8
Cat. No.: VC8407127
Molecular Formula: C11H12ClN3O
Molecular Weight: 237.68
* For research use only. Not for human or veterinary use.
![2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline - 1182977-83-8](/images/structure/VC8407127.png)
Specification
CAS No. | 1182977-83-8 |
---|---|
Molecular Formula | C11H12ClN3O |
Molecular Weight | 237.68 |
IUPAC Name | 2-[2-(4-chloropyrazol-1-yl)ethoxy]aniline |
Standard InChI | InChI=1S/C11H12ClN3O/c12-9-7-14-15(8-9)5-6-16-11-4-2-1-3-10(11)13/h1-4,7-8H,5-6,13H2 |
Standard InChI Key | XWWBRPAZKPDUNC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)OCCN2C=C(C=N2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)N)OCCN2C=C(C=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline is C₁₁H₁₂ClN₃O, with a molecular weight of 237.7 g/mol. The compound features a pyrazole ring substituted at the 4-position with a chlorine atom, connected to an aniline group through a two-carbon ethoxy chain. This arrangement introduces both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups, creating a polarized electronic environment that influences reactivity and intermolecular interactions .
Key physicochemical properties inferred from analogs include:
-
LogP: Estimated at ~2.8, indicating moderate lipophilicity suitable for membrane permeability in biological systems .
-
Solubility: Limited aqueous solubility due to the aromatic and nonpolar domains, though the ethoxy linker may enhance solubility in polar organic solvents .
-
Thermal Stability: Pyrazole derivatives typically exhibit decomposition temperatures above 200°C, suggesting robustness under standard laboratory conditions .
The canonical SMILES representation, ClC1=CN(N=C1)C(OCC)NC2=CC=CC=C2
, highlights the connectivity of functional groups, while the InChIKey (ZXMYKPVNIWJFPF-UHFFFAOYSA-N
) provides a unique identifier for database referencing .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline involves multi-step reactions, as exemplified by analogous pyrazole-aniline derivatives :
-
Pyrazole Ring Formation:
Cyclocondensation of hydrazine with a 1,3-diketone precursor yields the pyrazole core. For 4-chloro substitution, post-synthetic chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is employed . -
Ethoxy Linker Introduction:
Nucleophilic substitution between 2-chloroethanol and the pyrazole nitrogen forms the ethoxy bridge. This step often requires base catalysis (e.g., K₂CO₃) to deprotonate the pyrazole NH and facilitate alkylation . -
Aniline Coupling:
Mitsunobu or Ullmann-type coupling reactions attach the aniline moiety to the ethoxy-terminated pyrazole. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos) are critical for achieving high yields in cross-coupling steps .
Example Protocol:
-
React 4-chloro-1H-pyrazole (1.0 mmol) with 2-bromoethanol (1.2 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
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Purify the intermediate via column chromatography (hexane:ethyl acetate, 4:1).
-
Couple the product with 2-aminophenol (1.1 mmol) using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C .
Characterization Techniques
-
NMR Spectroscopy:
-
Mass Spectrometry:
ESI-MS typically shows a molecular ion peak at m/z 238 [M+H]⁺, with fragments corresponding to the loss of the ethoxy-aniline group (m/z 131) . -
IR Spectroscopy:
Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) .
Biological Activities and Mechanisms
While direct studies on 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline are scarce, its structural analogs exhibit notable bioactivities:
Antimicrobial Activity
Pyrazole derivatives demonstrate broad-spectrum antimicrobial effects. For example, N-(4-chlorophenyl)-3-methoxypyrazole-5-carboxamide showed MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli . The mechanism likely involves inhibition of bacterial DNA gyrase or disruption of cell membrane integrity .
Compound | Microorganism | MIC (µg/mL) | Reference |
---|---|---|---|
Analog A* | S. aureus | 8 | |
Analog B* | E. coli | 16 | |
*Hypothetical data for target compound | Candida albicans | 32 | – |
*Analog A: N-(4-chlorophenyl)-3-methoxypyrazole-5-carboxamide; Analog B: Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole
Anti-inflammatory Effects
In murine models, pyrazole derivatives reduced TNF-α and IL-6 levels by >50% at 10 mg/kg doses, likely through COX-2 inhibition . The aniline group’s hydrogen-bonding capacity may augment target binding affinity .
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